molecular formula C12H24O2 B1604813 Propyl nonanoate CAS No. 6513-03-7

Propyl nonanoate

Cat. No.: B1604813
CAS No.: 6513-03-7
M. Wt: 200.32 g/mol
InChI Key: HCMSDHYNNJTLRW-UHFFFAOYSA-N
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Description

Significance of Propyl Nonanoate (B1231133) within Ester Chemistry

The significance of propyl nonanoate in ester chemistry stems from its identity as a fatty acid ester. Esters are a fundamental class of organic compounds formed through the esterification reaction between a carboxylic acid and an alcohol. libretexts.org In the case of this compound, the reaction involves nonanoic acid and propanol (B110389). libretexts.org The study of such esters is crucial for understanding reaction mechanisms, including the role of catalysts and reaction conditions that influence yield and purity.

Research into this compound and similar esters contributes to the broader knowledge of structure-property relationships within this chemical family. Its molecular structure, featuring a nine-carbon carboxylic acid chain and a three-carbon alcohol group, dictates its physical characteristics such as boiling point, vapor pressure, and solubility, which are critical for its various applications. thegoodscentscompany.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Appearance Colorless clear liquid (est.) thegoodscentscompany.com
Boiling Point 237.00 °C @ 760.00 mm Hg thegoodscentscompany.com
Flash Point 210.00 °F TCC (98.89 °C) thegoodscentscompany.com
Specific Gravity 0.87000 @ 15.00 °C thegoodscentscompany.com
Vapor Pressure 0.035000 mmHg @ 25.00 °C (est.) thegoodscentscompany.com
Solubility Soluble in alcohol; Insoluble in water thegoodscentscompany.com
LogP (o/w) 4.861 (est.) thegoodscentscompany.com

Data sourced from The Good Scents Company. thegoodscentscompany.com

Interdisciplinary Relevance in Chemical Sciences

This compound's relevance extends across multiple scientific disciplines due to its distinct properties.

Flavor and Fragrance Chemistry : this compound is recognized for its organoleptic properties, described as having a yeasty and melon-like odor. thegoodscentscompany.com This makes it a valuable ingredient in the flavor and fragrance industry. Research in this area focuses on identifying and characterizing volatile compounds that contribute to the sensory profiles of foods and consumer products. For instance, studies have detected this compound as a volatile compound contributing to the "fermented" flavor in fermented sausages. kosfaj.org

Biofuel Research : A significant area of interdisciplinary research involves the investigation of nonanoate esters, including this compound, as potential biofuels. biofueljournal.com Studies have explored the synthesis of biokerosene from nonanoic acid, a compound derivable from the ozone cracking of lipids. biofueljournal.com The resulting this compound exhibited excellent low-temperature performance and high oxidation stability, making it a candidate for winter-season diesel, kerosene, or aviation fuel. biofueljournal.com This research lies at the intersection of organic chemistry, renewable energy, and engineering.

Food Science and Microbiology : In food science, this compound has been identified as a metabolite in fermented products. Its presence can be an indicator of specific microbial activities. For example, its detection in fermented sausages was linked to the use of particular starter cultures, highlighting its role in the development of unique flavor profiles in fermented foods. kosfaj.org

Analytical Chemistry : The identification and quantification of this compound in various matrices rely on advanced analytical techniques. Methods like gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying volatile organic compounds, including this compound, in complex mixtures such as food aromas or environmental samples. kosfaj.orgresearchgate.net

Historical Context of this compound Research

The historical context of research on this compound is intertwined with the broader history of ester chemistry and the study of natural products. The synthesis of esters, known since the 19th century, laid the groundwork for the eventual preparation and study of specific esters like this compound.

More recently, research has been propelled by new applications. The investigation of this compound as a potential biofuel component is a 21st-century development, driven by the search for sustainable energy sources. biofueljournal.com Similarly, its identification as a key flavor compound in specific fermented foods is the result of modern analytical capabilities that allow for detailed characterization of complex volatile profiles. kosfaj.org The study of nonanoates in environmental contexts, such as the analysis of perfluorinated nonanoates in Antarctic snow, also reflects contemporary concerns about the environmental fate of persistent chemical compounds. acs.org

Table 2: Detailed Research Findings on this compound

Research Area Key Findings References
Flavor Chemistry Identified as a volatile compound contributing a "fermented" flavor in fermented sausages produced with specific starter cultures. kosfaj.org
Odor Profile Described as having a yeasty and melon odor. thegoodscentscompany.com
Biofuel Potential Synthesized as a form of biokerosene, it shows excellent low-temperature properties (cloud point -49 °C) and high oxidation stability, suggesting suitability as a cold-season fuel. biofueljournal.com
Synthesis Can be synthesized via esterification of nonanoic acid with 1-propanol (B7761284). This process is part of a broader investigation into producing biofuels from lipid ozone cracking products. libretexts.orgbiofueljournal.com

This table summarizes key research findings from various scientific studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6513-03-7

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

propyl nonanoate

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h3-11H2,1-2H3

InChI Key

HCMSDHYNNJTLRW-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCCC(=O)OCCC

Other CAS No.

6513-03-7

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Process Engineering of Propyl Nonanoate

Conventional Esterification Pathways

The most common methods for synthesizing propyl nonanoate (B1231133) involve esterification reactions, where an alcohol reacts with a carboxylic acid. These conventional pathways are well-established and widely used in industrial applications.

Fischer-Speier Esterification Mechanisms

Fischer-Speier esterification is a classic and fundamental method for producing esters. athabascau.cawikipedia.org This acid-catalyzed reaction involves the condensation of a carboxylic acid, in this case, nonanoic acid, with an alcohol, propanol (B110389). athabascau.cawikipedia.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used. athabascau.caorganic-chemistry.org Alternatively, the removal of water, a byproduct of the reaction, can also shift the equilibrium to favor the product. organic-chemistry.org

The mechanism of Fischer-Speier esterification proceeds through several key steps. organic-chemistry.org Initially, the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequently, a proton is transferred from the attacking alcohol to one of the hydroxyl groups, which then leaves as a water molecule. organic-chemistry.org Finally, deprotonation of the resulting oxonium ion yields the final ester product, propyl nonanoate. organic-chemistry.org

Transesterification Processes

Transesterification is another important pathway for the synthesis of this compound. This process involves the reaction of an existing ester, such as methyl nonanoate or ethyl nonanoate, with propanol in the presence of a catalyst. vulcanchem.com In this reaction, the propanol displaces the original alcohol (methanol or ethanol) from the ester, resulting in the formation of this compound and the corresponding alcohol as a byproduct. vulcanchem.com

This method can be advantageous in certain situations, particularly when the starting ester is readily available or when the direct esterification of nonanoic acid presents challenges. The reaction can be catalyzed by either acids or bases. google.com

Catalytic Systems for this compound Synthesis

Homogeneous acid catalysts are dissolved in the reaction mixture, leading to high reaction rates. Commonly used homogeneous catalysts for the synthesis of this compound include mineral acids such as sulfuric acid and p-toluenesulfonic acid. wikipedia.org These catalysts are effective in protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. organic-chemistry.org While effective, homogeneous catalysts can present challenges in terms of separation from the product mixture and potential for corrosion of equipment.

A study on the synthesis of biokerosene used methanesulfonic acid as a homogeneous catalyst for the reaction of nonanoic acid with various alcohols, including 1-propanol (B7761284), to form nonanoate esters. biofueljournal.com

Table 1: Comparison of Homogeneous Acid Catalysts

Catalyst Advantages Disadvantages
Sulfuric Acid High catalytic activity, low cost. Corrosive, difficult to separate from the reaction mixture.
p-Toluenesulfonic Acid High catalytic activity, less corrosive than sulfuric acid. More expensive than sulfuric acid.

| Methanesulfonic Acid | Effective for esterification of nonanoic acid. biofueljournal.com | Requires neutralization and separation steps. |

Heterogeneous catalysts exist in a different phase from the reaction mixture, which simplifies their separation and allows for their reuse. researchgate.netorganic-chemistry.org Ion-exchange resins, such as Amberlyst 15, are widely used as solid acid catalysts in esterification reactions. researchgate.netunitus.it Amberlyst 15 is a macroreticular polystyrene-based resin with sulfonic acid functional groups, providing strong acidic sites for catalysis. unitus.it

The use of Amberlyst 15 offers several advantages, including reduced corrosion, minimized side reactions, and ease of separation from the reaction products. researchgate.net Research has demonstrated the effectiveness of Amberlyst 15 in catalyzing the esterification of nonanoic acid with methanol (B129727) to produce methyl nonanoate, a process that can be adapted for the synthesis of this compound. researchgate.net One study specifically mentions the preparation of this compound in a 90% yield by reacting nonanoic acid with 1-propanol using Amberlyst-15 as the catalyst. unitus.it The reusability of these catalysts makes them an economically and environmentally attractive option for industrial-scale production. organic-chemistry.org

Table 2: Performance of Amberlyst 15 in Esterification

Reactants Catalyst Yield (%) Reference
Nonanoic acid, 1-propanol Amberlyst-15 90 unitus.it

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. rsc.org Their high surface area, tunable porosity, and the presence of active metal sites make them promising candidates as catalysts for various organic transformations, including esterification. rsc.org While specific research on the use of MOFs for this compound synthesis is emerging, their application in the synthesis of other esters suggests their potential in this area. MOFs can act as Lewis acid catalysts, with the metal nodes providing active sites for the reaction. rsc.org

Other advanced catalytic systems are also being explored. For instance, a study on the synthesis of methyl nonanoate utilized a palladium-based catalyst system for the methoxycarbonylation of 1-octene, achieving a high yield of the desired ester. chemicalbook.com Such innovative catalytic approaches could be adapted for the synthesis of this compound, offering alternative and potentially more efficient production routes.

Heterogeneous Acid Catalysis (e.g., Ion-Exchange Resins like Amberlyst 15)

Biocatalytic and Enzymatic Production Routes

Biocatalysis has emerged as a compelling alternative to traditional chemical synthesis, offering milder reaction conditions and higher selectivity. mdpi.com Enzymes, particularly lipases, and whole-cell systems are at the forefront of developing greener production pathways for esters like this compound.

Lipases are widely employed in the synthesis of esters due to their ability to catalyze esterification reactions under mild conditions, often in solvent-free systems. scielo.brscielo.br This approach minimizes the formation of by-products, simplifying downstream processing. mdpi.com The enzymatic synthesis of flavor esters is of significant interest to the food and fragrance industries. scielo.brscielo.br

The esterification reaction involves the condensation of an alcohol (propanol) with a carboxylic acid (nonanoic acid) in the presence of a lipase (B570770). Immobilized lipases are frequently used to enhance stability and enable reuse of the biocatalyst. mdpi.com For instance, studies on the synthesis of similar esters, such as pentyl nonanoate, have demonstrated high yields using immobilized lipase from Rhizomucor miehei. scielo.brscielo.br In one such study, a maximum yield of 86.08% for pentyl nonanoate was achieved in a solvent-free system. scielo.brscielo.br

Key parameters influencing the efficiency of lipase-catalyzed esterification include enzyme concentration, substrate molar ratio, temperature, and water content. Research on pentyl nonanoate synthesis showed that increasing the enzyme amount from 0.1 g to 0.2 g enhanced the conversion rate from 94.03% to 96.34%. scielo.brscielo.br

Table 1: Optimized Parameters for Lipase-Catalyzed Pentyl Nonanoate Synthesis

Parameter Optimal Value Resulting Yield
Reaction Temperature 45°C 86.08%
Substrate Molar Ratio (Acid:Alcohol) 1:9 M 85.55%
Enzyme Amount 0.2 g 96.34% (conversion)
Water Addition 0.2% v/v -
Shaking Speed 150 rpm -

Data derived from studies on pentyl nonanoate synthesis, a structurally similar ester. scielo.brscielo.br

Whole-cell biotransformation presents a promising approach for producing valuable chemicals. This method utilizes genetically engineered microorganisms, such as Escherichia coli, to perform specific catalytic reactions. nih.govnih.gov For the synthesis of functionalized fatty acid esters, systems expressing enzymes like the AlkBGT monooxygenase from Pseudomonas putida are of interest. While specific research on this compound synthesis using this exact system is not detailed in the provided results, the principle of using engineered E. coli for biotransformation is well-established. nih.gov

These systems can be designed to co-express multiple enzymes to carry out complex reaction cascades. nih.govnih.gov For example, a biotransformation system in E. coli was developed to co-express a cytochrome P450 from Streptomyces peuceticus along with the necessary reductase and putidaredoxin components from Pseudomonas putida. nih.gov This demonstrates the feasibility of creating customized microbial catalysts for specific chemical conversions.

Microbial fermentation is a cornerstone of biotechnology for producing a wide array of chemicals, including organic acids and esters. mdpi.comfrontiersin.org The production of esters during fermentation contributes significantly to the flavor profiles of fermented foods and beverages. mdpi.compreprints.org While direct fermentation to produce this compound is not explicitly detailed, the metabolic pathways for producing its precursors, propionic acid (a C3 carboxylic acid related to propanol) and nonanoic acid, are understood.

The synthesis of esters in these systems often occurs through the metabolic activities of yeasts, which can convert amino acids and sugars into alcohols and subsequently into esters via pathways like the Ehrlich pathway. mdpi.compreprints.org

Whole-Cell Biotransformation Systems (e.g., Escherichia coli expressing AlkBGT/AlkBGT(L) for ω-functionalization of fatty acid esters)

Advanced Synthetic Strategies

Beyond traditional and biocatalytic methods, advanced synthetic strategies are being developed to improve the efficiency, sustainability, and selectivity of ester synthesis.

Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances in chemical processes. frontiersin.orginnovareacademics.in In the context of ester synthesis, this includes the use of safer solvents, renewable starting materials, and energy-efficient processes. innovareacademics.in

Key green chemistry approaches applicable to this compound synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents like water or ionic liquids. frontiersin.orginnovareacademics.in Lipase-catalyzed esterifications have been successfully performed in aqueous micellar media. rsc.org

Catalyst-Free and Solvent-Free Reactions: Performing reactions without a catalyst or solvent can significantly reduce waste and simplify purification. innovareacademics.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. frontiersin.orginnovareacademics.in

The development of solid acid catalysts is another area of green chemistry relevant to esterification. researchgate.net These catalysts can replace corrosive liquid acids, are easily separated from the reaction mixture, and can often be reused.

Stereoselective synthesis focuses on the production of a specific stereoisomer of a chiral molecule. While this compound itself is not chiral, the synthesis of its derivatives, which may contain chiral centers, can be of significant interest, particularly in the pharmaceutical and fine chemical industries. google.com

Methods for stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product molecule. For instance, photoredox catalysis has been employed for the stereoselective synthesis of α-amino acid derivatives from carboxylic acids. nih.gov While direct application to this compound derivatives is not specified, these advanced catalytic methods showcase the potential for creating complex, stereochemically defined molecules.

Labeling Strategies for Tracer Studies (e.g., Isotopic Labeling)

In the study of metabolic pathways and reaction mechanisms, tracer studies are indispensable. These studies often employ isotopically labeled compounds to track the transformation of molecules. For this compound, labeling strategies would typically involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into its structure.

The synthesis of isotopically labeled this compound can be achieved by using labeled precursors in the esterification reaction. For instance, to introduce a ¹³C label, one could use either nonanoic acid or propanol that has been enriched with ¹³C at a specific carbon position. Similarly, deuterium labeling can be accomplished by using deuterated propanol or nonanoic acid. The choice of labeling position depends on the specific goals of the tracer study. For example, if the study aims to investigate the fate of the acyl chain, nonanoic acid would be labeled. Conversely, if the focus is on the alcohol moiety, propanol would be the labeled precursor.

The general approach for synthesizing these labeled esters would follow standard esterification procedures, with the key difference being the use of an isotopically enriched starting material. For example, deuterated propanol can be reacted with unlabeled nonanoic acid in the presence of a suitable catalyst to yield deuterium-labeled this compound. The successful incorporation and position of the isotopic label are typically confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While specific documented syntheses for isotopically labeled this compound are not prevalent in publicly accessible literature, the methods are well-established for other esters and are directly applicable. Commercial suppliers of stable isotopes offer a variety of labeled fatty acids and alcohols, which can serve as precursors for the custom synthesis of labeled this compound for research purposes. researchgate.net

Reaction Kinetics and Process Optimization

The synthesis of this compound, typically through the esterification of nonanoic acid with propanol, is a reversible reaction. To achieve high yields and production efficiency, a thorough understanding of the reaction kinetics and the optimization of process parameters are crucial.

Determination of Kinetic Parameters (Reaction Rate Constants, Activation Energy, Adsorption Coefficients)

The determination of kinetic parameters is fundamental to understanding and modeling the synthesis of this compound. These parameters include the reaction rate constants for both the forward and reverse reactions, the activation energy, and, in the case of heterogeneous catalysis, adsorption coefficients.

While specific kinetic data for this compound synthesis is not extensively reported, studies on similar esters, such as methyl nonanoate and pentyl nonanoate, provide valuable insights. researchgate.netresearchgate.netscielo.br The esterification reaction is often modeled using kinetic models like the pseudo-homogeneous, Langmuir-Hinshelwood (LH), or Eley-Rideal (ER) models, especially when solid catalysts are used. researchgate.net

For instance, in the synthesis of methyl nonanoate using ion-exchange resins, the Eley-Rideal model has been found to fit the experimental data well. researchgate.net This model assumes that one reactant (e.g., the alcohol) adsorbs onto the catalyst surface and then reacts with the other reactant (the acid) from the bulk liquid phase. The kinetic parameters are typically determined by fitting experimental data obtained under various reaction conditions (e.g., temperature, reactant concentrations) to the chosen kinetic model.

The activation energy (Ea), which represents the minimum energy required for the reaction to occur, can be calculated from the reaction rate constants determined at different temperatures using the Arrhenius equation. For the esterification of nonanoic acid with methanol catalyzed by an ion-exchange resin, an activation energy of 47.6 kJ/mol has been reported. researchgate.net For the lipase-catalyzed synthesis of similar esters, the activation energy can also be determined to understand the temperature dependence of the enzymatic reaction.

Adsorption coefficients, which quantify the extent of adsorption of reactants and products on the catalyst surface, are crucial for the Langmuir-Hinshelwood and Eley-Rideal models. These are also determined by fitting experimental data to the kinetic models.

Reactor Design and Engineering Considerations (e.g., Batch Reactors, Fixed Bed Chromatographic Reactors)

The choice of reactor is a critical aspect of the process engineering for this compound synthesis. The selection depends on the scale of production, the type of catalyst (homogeneous or heterogeneous), and the need for in-situ product removal to overcome equilibrium limitations.

Batch Reactors: For small-scale production and process development, stirred batch reactors are commonly used. researchgate.netresearchgate.net They offer flexibility and are relatively easy to operate. In a batch reactor, all reactants and the catalyst are loaded at the beginning, and the reaction proceeds over time until the desired conversion is reached. For heterogeneous catalysts, the catalyst can be easily separated by filtration at the end of the reaction.

Fixed-Bed Chromatographic Reactors (FBCR): For continuous production and to overcome equilibrium limitations, a fixed-bed chromatographic reactor can be an effective option. researchgate.net In an FBCR, the solid catalyst is packed in a column, and the reactants flow through it. The chromatographic separation of the products from the reactants on the catalyst bed can continuously shift the reaction equilibrium towards the product side, leading to higher conversions than in a conventional fixed-bed reactor. This type of reactor is particularly advantageous for reversible reactions like esterification.

Other Reactor Types: Other reactor configurations, such as packed bed reactors (PBRs) and reactive distillation columns, can also be considered. A PBR is a simple continuous reactor where the reactants flow through a packed bed of catalyst. Reactive distillation combines reaction and distillation in a single unit, where the more volatile product (often water in esterification) is continuously removed, driving the reaction to completion.

The design of the reactor must also consider heat transfer for temperature control, especially for highly exothermic or endothermic reactions, and efficient mixing to minimize mass transfer limitations.

Mass Transfer and Diffusion Limitations in this compound Synthesis

External Mass Transfer: This refers to the transport of reactants from the bulk liquid to the external surface of the catalyst particle. If this step is slow compared to the intrinsic reaction rate, it becomes the rate-limiting step. As mentioned earlier, adequate stirring or high flow rates in a continuous reactor can minimize external mass transfer resistance. core.ac.uk

Internal Diffusion (Intraparticle Diffusion): This involves the diffusion of reactants from the surface of the catalyst particle into its porous structure to reach the active sites, and the diffusion of products back out. This can be a significant limitation, especially for catalysts with small pores or for large reactant molecules. The effectiveness of the catalyst is reduced if the reaction rate is limited by internal diffusion. The effect of internal diffusion can be assessed by studying the reaction rate with different catalyst particle sizes; if the rate increases as the particle size decreases, internal diffusion limitations are present. researchgate.net Studies on the esterification of nonanoic acid with 2-ethylhexanol using an ion-exchange resin have shown the presence of mass transfer limitations within the catalytic particles. researchgate.net

Overcoming these limitations is crucial for process efficiency. This can be achieved by optimizing the catalyst design (e.g., using smaller particles or catalysts with larger pores) and the reaction conditions (e.g., temperature and agitation).

Analytical Characterization and Detection of Propyl Nonanoate

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structural features of propyl nonanoate (B1231133). By interacting with electromagnetic radiation, molecules like propyl nonanoate produce unique spectra that serve as a fingerprint for their identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum prominently displays a strong absorption band characteristic of the ester carbonyl group (C=O). This peak is typically observed in the wavenumber region of 1750 to 1735 cm⁻¹. Another significant absorption is due to the C-O stretching vibrations of the ester linkage, which appears in the 1200 to 1180 cm⁻¹ region. The presence of these distinct peaks provides clear evidence for the ester functionality within the this compound molecule. docbrown.info A study on the synthesis of biokerosene from lipids utilized FTIR to monitor the esterification reaction that forms nonanoate esters, confirming the presence of the ester group. biofueljournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling a complete structural elucidation. Both ¹H NMR and ¹³C NMR are utilized for the analysis of this compound.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of protons in the propyl and nonanoyl chains are observed. The chemical shifts, splitting patterns, and integration of these signals allow for the precise assignment of each proton. For instance, the protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the propyl chain) will appear at a characteristic downfield shift. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, which has a molecular weight of 200.32 g/mol , the mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. nih.govnist.gov

Electron ionization (EI) is a common method used in MS, which causes the molecule to fragment in a predictable manner. The fragmentation pattern of this compound provides valuable structural information. Common fragments observed in the GC-MS analysis of this compound include ions with mass-to-charge ratios (m/z) of 61, 43, 41, 159, and 60. The base peak, which is the most intense peak, is often at m/z 61. This fragmentation pattern is characteristic of the propyl ester and the nonanoyl chain, aiding in its definitive identification. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. nih.govnist.govnist.gov In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of a this compound sample can be determined by the presence of a single, sharp peak in the chromatogram.

Quantitative analysis can be performed by comparing the peak area of this compound to that of a known standard. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. The Kovats retention index is a standardized measure used in GC to convert retention times into system-independent constants. For this compound, the Kovats retention index has been reported as 1373 on a standard non-polar column and 1598 on a standard polar column. nih.gov GC is often coupled with mass spectrometry (GC-MS), providing a powerful two-dimensional analytical tool that combines the separation capabilities of GC with the identification power of MS. nih.govdiabloanalytical.com

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for non-volatile mixtures or when derivatization is not desirable. thegoodscentscompany.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For ester analysis, reversed-phase HPLC is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The detection is typically done using a UV detector if the ester has a chromophore, or a refractive index detector for universal detection. While direct HPLC analysis of simple alkyl esters like this compound is less common than GC, it remains a viable option for specific applications, especially in the analysis of complex lipid samples where other non-volatile compounds are also of interest. researchgate.netfrontiersin.org

Advanced Hyphenated Analytical Methodologies

Hyphenated analytical techniques, which combine two or more analytical methods, provide enhanced sensitivity and selectivity for the analysis of complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. researchgate.netmdpi.comsemanticscholar.org This powerful method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. researchgate.net In the context of food and beverage analysis, GC-MS is instrumental in creating detailed profiles of the volatile fractions, which are essential for understanding flavor and aroma. mdpi.comsemanticscholar.org

The process typically involves the extraction of volatile compounds from the sample matrix, often using techniques like headspace solid-phase microextraction (HS-SPME), followed by their introduction into the GC system. semanticscholar.orgnih.gov The GC column separates the individual compounds based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint for each compound, allows for its positive identification by comparing it to spectral libraries such as those from NIST and Wiley. researchgate.net

Table 1: GC-MS Data for this compound

ParameterValueSource
Molecular Formula C₁₂H₂₄O₂ nih.gov
Molecular Weight 200.32 g/mol nih.govpherobase.com
CAS Number 6513-03-7 nih.govpherobase.com
Major Mass Spectra Peaks (m/z) 61, 43, 41, 159, 60 nih.gov

This table presents key identification parameters for this compound obtained through GC-MS analysis.

While GC-MS is ideal for volatile compounds, ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) is a powerful tool for the analysis of non-volatile and semi-volatile compounds in complex matrices. chromatographyonline.comnih.gov This technique offers high resolution and mass accuracy, enabling the identification and quantification of a broad range of metabolites. chromatographyonline.com

In a study on the metabolomic profiling of Cuscuta reflexa, a parasitic plant, UHPLC-QTOF-MS/MS was used to identify thirteen bioactive compounds. tandfonline.comresearchgate.nettandfonline.comdoaj.org Among these was (2S)-3-(β-D-galactopyranosyloxy)-2-(hexanoyloxy)this compound, a derivative of this compound. tandfonline.comresearchgate.nettandfonline.comdoaj.org This highlights the capability of the technique to identify not just the primary compound but also its more complex, conjugated forms within a biological system. The high-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for the structural elucidation of unknown compounds. nih.gov

The workflow for UHPLC-QTOF-MS/MS analysis typically involves sample extraction, followed by separation on a UHPLC column and subsequent detection by the QTOF mass spectrometer. nih.gov The instrument can be operated in different modes, including full scan MS to obtain an overview of all ions present and tandem MS (MS/MS) to fragment specific ions for structural information. nih.gov

Table 2: Example of a this compound Derivative Identified by UHPLC-QTOF-MS/MS

Compound NameMolecular FormulaRetention Time (min)Precursor Ion [M-H]⁻
(2S)-3-(β-D-galactopyranosyloxy)-2-(hexanoyloxy)this compoundC₂₇H₄₈O₁₀Not Specified531.3224

This table showcases the identification of a complex this compound derivative in a metabolomics study, demonstrating the capabilities of UHPLC-QTOF-MS/MS. Data is illustrative based on similar compounds found in literature. tandfonline.comresearchgate.nettandfonline.comdoaj.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Volatile Compound Profiling

Specialized Detection and Quantification Methods

Electronic noses (e-noses) and electronic tongues (e-tongues) are sensor-based instruments designed to mimic the human senses of smell and taste, respectively. globalresearchonline.netexplorationpub.comnih.gov They consist of an array of non-specific sensors that generate a characteristic pattern or "fingerprint" in response to the volatile and non-volatile compounds in a sample. explorationpub.commdpi.com

In the analysis of fermented foods and beverages, these technologies offer a rapid and non-destructive way to assess quality and differentiate between samples. researchgate.netresearchgate.net For example, a study on fermented sausages showed that an electronic nose could distinguish between different starter cultures, and this was correlated with the levels of specific volatile compounds, including this compound. kosfaj.org Higher levels of this compound, along with other compounds, were associated with a desirable "fermented" flavor. kosfaj.org Similarly, an electronic nose was used to monitor the changes in volatile organic compounds, including this compound, during the storage of strawberries, providing valuable information for shelf-life determination. juniperpublishers.com

The electronic tongue, on the other hand, analyzes the taste profile of a liquid sample. globalresearchonline.net It can quantify taste attributes like sourness, saltiness, and umami. kosfaj.org In the aforementioned fermented sausage study, the electronic tongue provided data on the taste profile, which, when combined with the aroma data from the e-nose and the chemical data from GC-MS, gave a comprehensive sensory characterization of the product. kosfaj.org

The retention index (RI) system is a standardized method used in gas chromatography to convert retention times into system-independent constants. wikipedia.org This allows for the comparison of retention data across different laboratories and analytical conditions, which is crucial for the reliable identification of compounds in complex mixtures like essential oils and food aromas. researchgate.netwikipedia.orgnist.gov

The most common system is the Kovats retention index, which uses a series of n-alkanes as reference standards. wikipedia.orggoogle.com The retention index of a compound is calculated by interpolating its retention time relative to the retention times of the bracketing n-alkanes. wikipedia.org

Databases of retention indices are available and are used to confirm the identity of peaks in a chromatogram by comparing the experimentally determined RI with the tabulated values for a given stationary phase (e.g., polar or non-polar). researchgate.netnih.govnist.gov For this compound, the Kovats retention index has been determined on various stationary phases.

Table 3: Kovats Retention Indices for this compound

Stationary PhaseRetention Index
Standard Non-polar (e.g., OV-101, DB-5) 1373, 1377, 1372
Standard Polar (e.g., PEG) 1598, 1631

This table provides the Kovats retention indices for this compound on different types of GC columns. nih.gov These values are essential for its identification in complex mixtures.

Academic and Industrial Applications of Propyl Nonanoate

Biofuel and Renewable Energy Sector

The push for sustainable energy sources has led to extensive research into biofuels. Propyl nonanoate (B1231133) has been identified as a promising component in the formulation of biokerosene and as a fuel for diesel engines.

Propyl Nonanoate as a Biokerosene Component

This compound is a component of biokerosene, a sustainable aviation fuel alternative. biofueljournal.com Biokerosene can be produced from the ozone cracking of lipids, which yields nonanoic acid. This nonanoic acid is then esterified with various alcohols, including 1-propanol (B7761284), to produce nonanoate esters like this compound. biofueljournal.com This process is part of a broader strategy to develop renewable fuels with favorable properties. biofueljournal.com

A key advantage of biokerosene containing nonanoate esters is its excellent low-temperature performance. biofueljournal.com For instance, biokerosene formulations have exhibited cloud points ranging from -35 to -67 °C, making them suitable for use as winter-season diesel, kerosene, and jet fuels. biofueljournal.com In comparison, the cloud point for this compound specifically has been noted to slightly decrease compared to ethyl nonanoate. biofueljournal.com

Evaluation of Combustion Characteristics in Diesel Engines

The performance of this compound and other fatty acid esters in diesel engines has been a subject of investigation. In one study, n-propyl palm oil esters were combusted in a single-cylinder diesel engine. core.ac.uk The results indicated no significant differences in ignition delay or heat release compared to shorter alcohol chain esters. core.ac.uk However, the propyl esters did show increased emissions of total hydrocarbons (THC), carbon monoxide (CO), and smoke. core.ac.uk This was attributed to the lower oxygen content, higher kinematic viscosity, and higher boiling point of the longer alcohol moiety esters, which can impede the mixing of fuel and air. core.ac.uk

Other research has shown that increasing the alcohol chain length in fatty acid esters can influence combustion. For example, moving from methyl nonanoate to ethyl nonanoate was found to increase low-temperature reactivity in a motored engine. core.ac.uk This suggests that the structure of the alcohol component plays a crucial role in the combustion process. The presence of oxygen in fuel molecules like this compound is generally understood to facilitate more complete combustion, which can lead to reduced hydrocarbon and CO emissions. biofueljournal.com

Impact on Fuel Properties (e.g., Cold Flow, Oxidation Stability)

The properties of biofuels are critical for their viability as alternatives to conventional fuels. This compound and other nonanoate esters have demonstrated superior qualities in this regard.

Cold Flow Properties: The ability of a fuel to remain fluid at low temperatures is crucial for engine operation in cold climates. As mentioned, biokerosene containing this compound exhibits excellent cold flow properties. biofueljournal.com Research has shown that the cloud points of nonanoate esters synthesized with n-alcohols, such as this compound, are significantly lower than those of conventional biodiesel. biofueljournal.com Specifically, while the cloud point decreases significantly from methyl nonanoate to ethyl nonanoate, it only slightly decreases further for this compound. biofueljournal.com

Oxidation Stability: Oxidation stability is a measure of a fuel's resistance to degradation during long-term storage. Biokerosene produced from nonanoic acid has been found to have long oxidation stability, which is a significant advantage for practical applications. biofueljournal.com This is in contrast to some biodiesel formulations where an increase in unsaturation to improve cold flow properties can negatively impact oxidation stability. researchgate.net

Below is a table summarizing the fuel properties of various nonanoate esters, including this compound, as part of a biokerosene formulation.

Fuel PropertyMethyl NonanoateEthyl NonanoateThis compoundButyl Nonanoate
Cloud Point (°C) Decreases from MNESignificant DecreaseSlight DecreaseSlight Decrease
Oxidation Stability HighHighHighHigh
Cetane Number HighHighHighHigh
Flash Point HighHighHighHigh

Data synthesized from research on biokerosene from nonanoic acid. biofueljournal.com

Role in Polymer Science and Advanced Materials

This compound and its derivatives are also finding applications in the development of advanced materials, particularly in the polymer industry.

This compound Derivatives as Energetic Plasticizers

In the field of energetic materials, plasticizers are used to improve the processability and low-temperature properties of polymer binders in propellants and explosives. Research has been conducted on 2,2-dinitrothis compound (DNPNc), a derivative of this compound, as an energetic plasticizer for hydroxyl-terminated polybutadiene (B167195) (HTPB), a common binder. researchgate.net

Studies have shown that DNPNc can effectively tune the viscosity and glass transition temperature (Tg) of HTPB systems. researchgate.net This makes it a potential replacement for conventional plasticizers like dioctyl sebacate (B1225510) (DOS). researchgate.net The investigation of various 2,2-dinitropropyl ester energetic plasticizers (DNPEPs) with different alkane chain lengths revealed that they possess favorable properties such as low impact sensitivities and high thermal decomposition temperatures. researchgate.net

Precursors for ω-Hydroxy Fatty Acid Esters in Sustainable Polymer Production

ω-Hydroxy fatty acid esters (ω-HFAEs) are valuable monomers for the production of sustainable polymers like polyesters and polyamides. nih.gov Biocatalytic processes are being explored for the synthesis of these monomers from renewable feedstocks.

The enzyme system AlkBGT from Pseudomonas putida GPo1 has been shown to be effective in the ω-oxidation of fatty acid esters. nih.gov Research has demonstrated that whole cells of Escherichia coli expressing the AlkBGT system can ω-oxidize various fatty acid esters, including propyl esters of medium-chain fatty acids (C6 to C10). nih.gov This biocatalytic conversion offers a promising and more environmentally friendly alternative to chemical synthesis methods, which often require harsh reaction conditions and generate byproducts. nih.gov The ability to use this compound as a substrate in this process opens up a pathway for producing valuable polymer building blocks from renewable sources. nih.gov

Model Compound in the Study of Esterification and Transesterification Reactions

This compound and its structural analogs, such as butyl and pentyl nonanoate, serve as valuable model compounds for investigating the kinetics and mechanisms of esterification and transesterification reactions. scielo.br These reactions are fundamental in organic synthesis for creating a wide variety of esters used as fragrances, solvents, and plasticizers. scielo.br

Esterification is the reaction between a carboxylic acid (nonanoic acid) and an alcohol (propanol) to form an ester (this compound), typically in the presence of an acid catalyst. wikipedia.org Transesterification involves the transformation of one ester into another by exchanging the alcohol group; for instance, reacting methyl nonanoate with propanol (B110389) to yield this compound. vulcanchem.commasterorganicchemistry.com

Research utilizing nonanoate esters focuses on optimizing reaction parameters to achieve high yields and purity. Studies have systematically evaluated variables such as temperature, catalyst type and concentration, and the molar ratio of reactants. For example, in the enzymatic synthesis of pentyl nonanoate, a close analog of this compound, reaction temperature and substrate molar ratio were found to be critical factors influencing the final yield. scielo.br A study on the synthesis of isobutyl nonanoate highlighted that the reaction can be driven to completion by heating under reflux to remove the water byproduct, thereby shifting the chemical equilibrium toward the product. vulcanchem.com

The data gathered from these studies, including reaction kinetics and equilibrium constants, are crucial for scaling up production from laboratory-scale batches to industrial manufacturing processes. scielo.br

Table 1: Research Findings on Reaction Parameters for Nonanoate Ester Synthesis This table presents findings from studies on various nonanoate esters, illustrating common research parameters investigated using these model compounds.

Ester Studied Reactant 1 Reactant 2 Catalyst/Method Key Finding Reference
Pentyl Nonanoate Nonanoic Acid Pentanol Immobilized Lipase (B570770) (RMIM) Maximum yield (86.08%) was achieved at 45°C with a 1:9 molar ratio of acid to alcohol. scielo.br
Isobutyl Nonanoate Nonanoic Acid Isobutyl Alcohol Strong Acid (e.g., Sulfuric Acid) The reaction is typically heated under reflux to remove water and drive the equilibrium towards the product. vulcanchem.com
Methyl Nonanoate Nonanoic Acid Methanol (B129727) Cation Exchange Resins Conversion increased with higher temperatures (303.15–333.15 K) and an excess of methanol. researchgate.net

Contributions to Proteomics Research and Biochemical Analysis

This compound is designated as a compound for proteomics research and is utilized in biochemical analysis. scbt.comscbio.cnscbt.com Its presence and concentration in complex biological samples can serve as a biomarker or provide insights into metabolic processes. Proteomics involves the large-scale study of proteins, but often extends to the analysis of small molecules and metabolites that interact with or are produced by proteins.

A specific application is seen in food science, particularly in the analysis of fermented products. In a proteomics study of fermented sausage, gas chromatography-mass spectrometry (GC-MS) was used to analyze the volatile organic compounds responsible for flavor. The study found that higher levels of this compound, along with other compounds like 4-methylpentanol and 2-furanmethanol, were detected in sausages treated with specific starter cultures. researchgate.net The presence of this compound was specifically linked to the development of a desirable "fermented" flavor profile. researchgate.net

Furthermore, this compound is listed in metabolomics databases such as METASPACE, a platform for spatial proteomics and metabolite analysis, confirming its relevance as an analyte in advanced biochemical studies. metaspace2020.org

Specialty Chemical Intermediate in Synthetic Pathways

As a fatty acid ester, this compound serves as a versatile specialty chemical intermediate. researchgate.net Its ester linkage can be readily cleaved or modified, and its hydrocarbon chain can be functionalized, allowing it to be a starting point for the synthesis of other valuable organic molecules. csic.es Nonanoic acid, the precursor to this compound, is noted for its use as a feedstock for producing lubricants, solvents, and corrosion inhibitors. researchgate.net

The value of this compound as an intermediate lies in its ability to participate in various synthetic transformations. For example, fatty acid esters can undergo aminolysis (reaction with an amine) to produce fatty amides, which are important in the chemical and pharmaceutical industries. csic.es They can also be converted into fatty nitriles, another class of chemical intermediates. csic.es

A concrete example of a nonanoate ester's role as a synthetic intermediate is in the preparation of complex cyclic fatty acids. In one synthesis, a nonanoate derivative was a key component in a Wittig reaction to produce methyl 9-(2′-n-butylcyclopentyl) nonanoate, a compound used for analytical confirmation of cyclic monomers in edible oils. illinois.edu This demonstrates how the basic nonanoate structure can be incorporated into larger, more complex molecules for specific research and analytical purposes.

Theoretical and Computational Investigations of Propyl Nonanoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties from first principles.

While specific quantum chemical studies focusing exclusively on propyl nonanoate (B1231133) are not abundant in publicly available literature, the principles of electronic structure theory can be applied to predict its properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly used for such predictions.

For propyl nonanoate, these calculations would typically reveal the distribution of electron density, which is crucial for understanding its polarity and intermolecular interactions. The carbonyl group (C=O) is the most prominent feature of its electronic structure, with the oxygen atom being a site of high electron density, making it a potential hydrogen bond acceptor. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing this, where regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For instance, in similar esters, the carbonyl oxygen exhibits a significant negative electrostatic potential, while the carbonyl carbon and the protons on the alkyl chains show positive potentials.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atom of the ester group, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group.

A representative table of the kind of data that would be generated from such a study is presented below. The values are hypothetical and for illustrative purposes, based on typical values for similar esters.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
Dipole Moment (Debye) ~ 1.8 D Indicates moderate polarity, influencing solubility and intermolecular forces.
HOMO Energy (eV) ~ -9.5 eV Relates to the ionization potential and electron-donating ability.
LUMO Energy (eV) ~ 1.2 eV Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (eV) ~ 10.7 eV Suggests high chemical stability and low reactivity under normal conditions.
MEP Minimum (kcal/mol) ~ -45 kcal/mol Located on the carbonyl oxygen, indicating the primary site for electrophilic attack.

Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations.

Density Functional Theory (DFT) is a widely used quantum chemical method that is particularly effective for studying the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various reaction pathways, such as its synthesis via esterification or its hydrolysis.

While specific DFT studies on the reaction pathways of this compound are not prominent, research on the esterification of other carboxylic acids provides a framework for what such a study would entail. For example, in the acid-catalyzed esterification of nonanoic acid with propanol (B110389), DFT calculations could be used to model the transition states and intermediates involved. This would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl group, and the transition states connecting these species. The calculated activation energies for each step would help in determining the rate-limiting step of the reaction.

Such studies often find that the formation of the tetrahedral intermediate is the key energetic barrier. The solvent can also be included in these models, often using implicit solvation models like the Polarizable Continuum Model (PCM), to provide a more realistic description of the reaction in solution.

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

This compound is a flexible molecule with several rotatable single bonds. The rotation around these bonds gives rise to a multitude of possible conformations. MD simulations can be used to explore the conformational landscape of this compound and identify the most stable conformers. The ester group itself can exist in cis and trans conformations with respect to the C-O single bond, with the cis (or Z) conformation being significantly more stable for most esters. acs.org The rotations around the C-C bonds in the propyl and nonanoyl chains also lead to various gauche and anti arrangements.

MD simulations, using a suitable force field (e.g., OPLS-AA, CHARMM, or GAFF), would allow for the sampling of these different conformations over time. By analyzing the trajectory of the simulation, one can determine the potential energy surface and the relative populations of different conformers. For similar aliphatic esters, it has been shown that the extended all-trans conformation of the alkyl chains is generally of low energy, but folded or bent conformations are also accessible at room temperature. acs.org

Intermolecular interactions are also a key aspect that can be studied with MD. In a pure liquid of this compound, these would primarily be van der Waals interactions between the alkyl chains and dipole-dipole interactions involving the ester groups. The radial distribution function (RDF) can be calculated from an MD simulation to understand the average distance and coordination number of molecules in the liquid state.

The behavior of this compound in different solvents is crucial for its applications, for instance in flavor formulations which are often in aqueous or alcoholic solutions. MD simulations are an excellent tool to study solvation. By simulating this compound in a box of solvent molecules (e.g., water, ethanol), one can investigate its solubility, aggregation behavior, and the specific interactions with the solvent.

In an aqueous environment, the hydrophobic alkyl chains of this compound would tend to avoid contact with water, leading to a phenomenon known as the hydrophobic effect. This could result in the aggregation of this compound molecules to form micelles or droplets, with the hydrophobic tails sequestered from the water and the polar ester groups at the surface. MD simulations can visualize this process and quantify the thermodynamics of solvation by calculating the free energy of transferring a this compound molecule from the gas phase or a non-polar solvent to water.

Conversely, in a non-polar solvent like hexane, this compound would be readily soluble, and the simulations would show it to be well-dispersed. In a polar protic solvent like ethanol (B145695), there would be a combination of hydrophobic interactions with the ethanol alkyl chain and hydrogen bonding between the ethanol hydroxyl group and the carbonyl oxygen of the this compound.

Conformational Analysis and Intermolecular Interactions

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling combines theoretical principles with experimental data to develop predictive models for the properties and reactivity of chemical systems.

For this compound, experimental data on its physical and chemical properties can be found in databases like PubChem. nih.gov This includes properties like its molecular weight, boiling point, and spectral data. Thermodynamic data for similar esters, such as ethyl nonanoate, are also available and can be used for comparative purposes. nist.gov

A significant area where modeling has been applied is in the kinetics of the synthesis of this compound. A study on the esterification of nonanoic acid with 1-propanol (B7761284) using Amberlyst 15 as a catalyst provides a detailed kinetic model. acs.org The study found that the reaction follows the Eley-Rideal (E-R) mechanism, where one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk phase. The activity coefficients of the components in the liquid phase were estimated using the UNIFAC model to account for non-ideal behavior. acs.org

The following table summarizes some of the key kinetic parameters determined in this study for the synthesis of this compound.

Table 2: Kinetic Parameters for the Esterification of Nonanoic Acid with 1-Propanol

Parameter Value Conditions
Activation Energy (Ea) 55.4 kJ/mol Temperature range: 323.15–363.15 K
Pre-exponential Factor (A) 2.3 × 10⁵ L² g⁻¹ mol⁻¹ h⁻¹ Based on the Eley-Rideal model

Source: Sharma, M., Wanchoo, R. K., & Toor, A. P. (2014). Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. Industrial & Engineering Chemistry Research, 53(6), 2167–2174. acs.org

This kinetic model allows for the prediction of the conversion of nonanoic acid to this compound under various reaction conditions, such as temperature, catalyst loading, and reactant molar ratio. acs.org Such models are invaluable for the design and optimization of industrial processes for the production of this compound.

Prediction of Enthalpies of Formation and Bond Dissociation Energies for Esters

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. mdpi.com For complex molecules like this compound, direct calorimetric measurement can be challenging, making theoretical prediction methods invaluable.

Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict the thermochemical properties of organic compounds. mdpi.com These models establish a mathematical relationship between the chemical structure and its properties. For instance, a QSPR model based on a genetic algorithm-based multivariate linear regression (GA-MLR) has been developed to predict the ΔHf° for a wide range of 1115 organic compounds, including various esters. mdpi.com Such models utilize molecular descriptors calculated solely from the chemical structure to predict thermodynamic values with high accuracy. mdpi.com The enthalpy of formation is influenced by factors that affect the bond properties and strengths within the molecule. mdpi.com

Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a specific bond in a molecule in the gaseous state at 298 K. ucsb.eduorgoreview.com It is a direct measure of bond strength. In the context of this compound (CH3(CH2)7C(=O)O(CH2)2CH3), key BDEs would include those for the C-C bonds in the nonanoyl and propyl chains, the C-O bonds of the ester group, and the C=O bond. The magnitude of BDEs helps in understanding the thermal stability and reaction pathways of the ester. For example, the relatively low BDE of the C-O single bond compared to the C=O double bond influences the fragmentation patterns observed in mass spectrometry and pyrolysis reactions. researchgate.net Theoretical calculations, often using quantum chemistry methods, can provide estimates for these BDEs, offering insights into the molecule's reactivity. bac-lac.gc.ca

Table 1: Predicted Thermodynamic Properties for this compound and Related Esters

Compound Property Predicted Value Method/Source
This compound Enthalpy of Vaporization (ΔH°vap) 61 kJ mol⁻¹ QSPR researchgate.net
This compound Normal Boiling Point (T°bp) 486.7 K QSPR researchgate.net
n-Propyl Methacrylate Standard Enthalpy of Formation (ΔHf°) -476.5 kJ/mol QSPR mdpi.com
Ethyl Nonanoate Log Koa (Octanol-Air Partition Coeff.) 5.826 KOAWIN v1.10 thegoodscentscompany.com

This table is generated based on data from multiple predictive models for this compound and structurally similar esters.

Solid-Liquid Equilibrium Studies and Phase Behavior Modeling

Solid-Liquid Equilibrium (SLE) data is fundamental for designing and optimizing crystallization processes, which are crucial for purification. For fatty acid esters, SLE studies reveal complex phase behaviors, including the formation of eutectic mixtures and polymorphic forms. researchgate.net While specific SLE data for this compound is not extensively published, studies on similar systems, such as binary mixtures of fatty acid ethyl esters with n-dodecane, show that phase transitions and miscibility are highly dependent on molecular structure. researchgate.net

The phase behavior of this compound can also be considered in the context of its potential use in more complex systems, such as liquid crystals. In non-symmetric dimeric liquid crystals, the length of the terminal alkyl chain (like a propyl group) significantly influences the liquid crystal phase behavior, determining whether smectic or nematic phases are exhibited. tandfonline.com For example, in certain systems, ethyl and propyl homologues exhibit a smectic A phase that vanishes for intermediate chain lengths. tandfonline.com

Modeling the phase behavior of mixtures is essential for many practical applications. frontiersin.orgnih.gov Thermodynamic models can predict phase boundaries (binodals and spinodals), critical points, and the composition of coexisting phases. frontiersin.org For mixtures containing esters, these models help in understanding solubility and partitioning, for instance, in supercritical carbon dioxide, which is relevant for extraction and purification processes. researchgate.net

Application of Activity Coefficient Models (e.g., UNIFAC-Dortmund, Flory-Huggins)

Activity coefficient models are essential for describing the deviation of liquid mixtures from ideal behavior. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model widely used to predict activity coefficients in mixtures where experimental data is lacking. The modified UNIFAC (Dortmund) model is an advancement that offers improved predictions for a wider range of systems and temperatures, including for vapor-liquid equilibria (VLE), solid-liquid equilibria (SLE), and excess enthalpies. ddbst.comacs.org This model has been successfully applied to the thermodynamic modeling of SLE for binary systems containing fatty acid ethyl esters, demonstrating its utility for systems similar to this compound. researchgate.net Recently, a hybrid model called modified UNIFAC 2.0 has been introduced, which integrates machine learning to enhance predictive accuracy and expand its scope by completing the matrix of pair-interaction parameters. arxiv.org

The Flory-Huggins theory is a lattice-based model developed to describe the thermodynamics of polymer solutions. wikipedia.orguchicago.edu It accounts for the large size disparity between polymer and solvent molecules to calculate the entropy of mixing. wikipedia.org The theory introduces the Flory-Huggins interaction parameter (χ), which describes the interaction energy between the components. mit.edu While originally for polymers, the conceptual framework of the Flory-Huggins model can be extended to describe the free energy of mixing in other systems, such as binary nematic liquid crystal mixtures, where it helps in deriving phase diagrams. researchgate.net It can also be applied to understand the sorption of small molecules, like esters, into a polymer matrix, where the equilibrium sorption is governed by the free energy of mixing and elastic swelling. vt.edu

Structure-Reactivity and Structure-Property Relationships

The chemical structure of this compound—specifically the lengths of its propyl and nonanoyl chains—dictates its physical properties and chemical reactivity.

Analysis of Alkyl Chain Length Influence on Reactivity

The reactivity of esters is significantly influenced by the length of both the carboxylic acid and the alcohol alkyl chains. This is due to a combination of steric and electronic effects.

In acid-catalyzed esterification, the reaction rate is generally inversely proportional to the alkyl chain length of both the alcohol and the acid. rsc.org An increase in the chain length of the carboxylic acid (like the nonanoyl group) enhances its electron-donating inductive effect, which favors the initial protonation of the carbonyl oxygen. However, this also reduces the electrophilicity of the carbonyl carbon, hindering the subsequent rate-limiting nucleophilic attack by the alcohol. rsc.org This latter steric effect often dominates, leading to lower reactivity for longer-chain acids. rsc.org Similarly, shorter-chain alcohols like propanol are more reactive than longer-chain ones, which can be attributed to both lower steric hindrance and differences in adsorption enthalpy on catalyst surfaces. rsc.org

In other reactions, such as catalytic chain transfer polymerization of methacrylates, the chain transfer constant decreases as the size of the ester's alkyl group increases (e.g., from methyl to butyl). cmu.edu This trend is often attributed to increasing steric hindrance. cmu.edu In the context of combustion, increasing the alcohol chain length from methyl to ethyl in nonanoate esters was found to increase low-temperature reactivity. core.ac.uk

Predictive Modeling of Compound Properties

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, is a powerful tool for estimating the physicochemical properties of compounds like this compound from their molecular structure. lew.ro These models are built by correlating experimental data for a series of compounds with calculated molecular descriptors.

For aliphatic esters, QSPR models have been successfully developed to predict properties such as boiling point and enthalpy of vaporization. researchgate.netlew.ro A study on 48 aliphatic esters, including this compound, used multiple linear regression to create robust models for these properties. researchgate.net Another study modeled the normal boiling points of 89 aliphatic esters using topological indices, which quantify molecular size, branching, and polarity. lew.ro These models demonstrate that properties are heavily influenced by molecular size, with smaller contributions from branching and polarity. lew.ro Such predictive tools are valuable for screening and designing chemicals with desired properties without extensive experimental effort. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
1,6-hexanediamine
Acetaldehyde (Ethanal)
Acetic acid
Acetone
Adipic acid
Ammonia
Ammonium nonanoate
Azelaic Acid
Butyl acrylate
Butylparaben
Carbon dioxide
Cellulose acetate
Cyclohexane
Dextran
Di-n-heptylazobenzene
Dipalmitoylphosphatidylcholine
Ethanol
Ethyl acrylate
Ethyl nonanoate
Ethyl propionate
Gallic acid
Hexanoic acid
Ibuprofen
Isoamyl alcohol
Isoamyl nonanoate
Isopropyl alcohol
Isothis compound
Methanol (B129727)
Methyl acrylate
Methyl nonanoate
Methyl propionate
n-Dodecane
n-Heptane
n-Propyl Methacrylate
Nonanoic acid
Nylon
Palmitic acid
Polyethylene oxide
Polystyrene
Propanal
Propanol
Propyl acetate
Propyl butyrate
This compound
Propylamine
Propylparaben

Environmental Footprint and Biotransformation of Propyl Nonanoate

Biodegradation and Environmental Fate Studies

The environmental behavior of propyl nonanoate (B1231133) is largely dictated by its susceptibility to microbial breakdown, its stability in water, and its interaction with environmental matrices like soil and sediment.

Esters like propyl nonanoate are generally considered to be biodegradable. europa.euresearchgate.net The primary and most crucial step in the microbial degradation of esters is enzymatic hydrolysis, which cleaves the ester bond. oup.comeuropa.eusoton.ac.uk This reaction breaks the ester down into its constituent alcohol and carboxylic acid—in this case, 1-propanol (B7761284) and nonanoic acid. europa.euoup.com

Microorganisms, including various bacteria and fungi, produce enzymes called esterases that catalyze this hydrolysis. soton.ac.ukmdpi.com Once formed, the resulting alcohol and carboxylic acid are typically readily metabolized by microbes through established pathways. mdpi.com For instance, nonanoic acid can be further broken down through processes like β-oxidation. science.gov

Several factors can influence the rate of biodegradation:

Chain Length : Esters with shorter carbon chains are often more readily biodegradable. jst.go.jpsolubilityofthings.com

Structural Complexity : Simpler, linear structures tend to degrade faster than those with extensive branching or bulky groups. soton.ac.uk

Environmental Conditions : Factors such as temperature, pH, oxygen availability, and the presence of acclimated microbial communities significantly impact degradation rates. solubilityofthings.comfrontiersin.org

Studies on petroleum hydrocarbon degradation have shown that esters can be transient metabolites in groundwater, indicating they are formed and subsequently degraded within the microbial community. oup.com

The persistence of this compound in the environment is closely linked to its hydrolytic stability. Esters are susceptible to hydrolysis even without microbial intervention (abiotic hydrolysis), although this process is often much slower than enzyme-catalyzed reactions. soton.ac.uk The reaction involves the cleavage of the ester bond by water to form the parent alcohol and carboxylic acid. oup.com

The environmental persistence of aliphatic esters is generally low, as they are readily biodegradable. europa.euresearchgate.net For phthalate (B1215562) esters, degradation products like monoesters were found to have a degradation efficiency of over 90% and did not form stable, problematic intermediates. researchgate.net Given that this compound is a relatively simple aliphatic ester, it is not expected to be persistent in the environment. Its degradation is primarily a biological process. researchgate.net The rate of hydrolysis, and thus its persistence, can be influenced by environmental pH and temperature. solubilityofthings.com

The movement and distribution of this compound in the environment are governed by its adsorption and desorption characteristics in soil and sediment. A key indicator for this behavior is the octanol-water partition coefficient (Log Kow or Log P), which measures a chemical's hydrophobicity.

This compound has a calculated XLogP3-AA value of 4.5, indicating it is significantly more soluble in fats and organic matter than in water. nih.gov Substances with a high Log Kow (typically > 3 or 4) tend to adsorb to the organic carbon fraction of soil and sediment, reducing their mobility in water. europa.eu This suggests that if released into the environment, this compound would likely bind to soil particles and sediment rather than remaining dissolved in the water column. nih.gov

Table 1: Estimated Environmental Fate Properties of this compound

PropertyValue/Expected BehaviorReference
BiodegradationReadily biodegradable europa.euresearchgate.net
Primary Degradation PathwayHydrolysis to 1-propanol and nonanoic acid europa.euoup.comeuropa.eu
Environmental PersistenceLow europa.euresearchgate.net
Calculated Log Kow (XLogP3-AA)4.5 nih.gov
Adsorption PotentialExpected to adsorb to soil and sediment europa.eunih.gov

Hydrolytic Stability and Environmental Persistence

Biotransformation and Metabolic Pathways

In biological systems, this compound can be metabolized by specific enzymatic pathways, making it a useful compound for studying these processes.

Beyond simple hydrolysis, the nonanoic acid portion of this compound can undergo further oxidation. A key pathway for medium-chain fatty acids is ω-oxidation (omega-oxidation). This metabolic route acts on the terminal methyl group (the ω-carbon) of the fatty acid chain, which is the carbon atom furthest from the carboxyl group. youtube.com

The enzyme system AlkBGT, originally from Pseudomonas putida GPo1, has been shown to effectively ω-oxidize fatty acid esters. nih.gov Research demonstrates that this enzyme system, when expressed in E. coli, can oxidize propyl esters of fatty acids ranging from C6 to C10. science.govnih.gov This capability includes this compound. The biotransformation proceeds through a series of oxidation steps at the ω-carbon:

Hydroxylation : The terminal methyl group is converted to a hydroxyl group (-CH₂OH), catalyzed by a cytochrome P450 monooxygenase. youtube.com In the case of ethyl nonanoate, the main product was 9-hydroxy ethyl nonanoate. nih.gov

Oxidation to Aldehyde : The primary alcohol is then oxidized to an aldehyde (-CHO) by an alcohol dehydrogenase. youtube.com

Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxylic acid group (-COOH) by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. youtube.com

This pathway is significant as it converts a monofunctional fatty acid ester into a difunctional molecule (an ω-hydroxy ester or a dicarboxylic acid ester), which can be valuable for producing polymers and other specialty chemicals. nih.govacs.org

While not as universally recognized as other model compounds, this compound and similar medium-chain fatty acid esters serve as important tools in lipid metabolism research. They are used as substrates to investigate the activity and specificity of metabolic enzymes. nih.gov

For example, studies using a variety of fatty acid esters, including propyl esters, have been instrumental in characterizing the AlkBGT enzyme system. science.govnih.gov By testing how efficiently the enzyme oxidizes esters with different alcohol and fatty acid chain lengths, researchers can map the enzyme's substrate preferences and catalytic mechanism. nih.gov Specifically, the ω-oxidation of esters like this compound provides a model system for studying the biocatalytic production of valuable ω-hydroxy fatty acid esters, which are building blocks for sustainable polymers. nih.gov Furthermore, nonanoic acid itself is used as a substrate in research on the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) by bacteria such as Pseudomonas citronellolis. science.gov

Volatile Product of Fermentation Processes

This compound has been identified as a volatile organic compound produced during certain fermentation processes, where it contributes to the final flavor and aroma profile of the product. nih.govkosfaj.org The formation of this ester is a result of the metabolic activity of specific microorganisms, which synthesize it from precursors present in the fermentation medium.

Detailed research findings have shown its presence in fermented meat products. In a study on fermented sausages, specific starter cultures were analyzed for their impact on the final product's sensory characteristics. Higher levels of this compound, noted for imparting a "fermented" flavor, were detected in sausages inoculated with a combination of Pediococcus pentosaceus SMFM2016-GK1 and Debaryomyces hansenii SMFM2021-D1. nih.govkosfaj.orgresearchgate.net This suggests that the interaction between these specific strains of lactic acid bacteria and yeast is particularly effective at producing this flavor compound. nih.gov The study highlighted that the group treated with this specific combination (referred to as the GD group) showed a more abundant presence of compounds associated with a "fermented" flavor, including this compound, compared to control groups and other treatments. kosfaj.orgresearchgate.net

The production of esters like this compound by yeast is a well-documented aspect of fermentation, contributing significantly to the "yeast bouquet" of secondary metabolites in products like wine and beer. nih.govagraria.com.br While many non-Saccharomyces yeasts are known to enhance the aromatic complexity of fermented beverages, specific strains play a crucial role in the production of particular esters. nih.govnih.gov For instance, studies on icewine have shown that co-fermentation with Saccharomyces cerevisiae and non-Saccharomyces strains like Saccharomyces crataegensis can significantly increase the concentration of various esters, including ethyl nonanoate, a closely related compound. nih.gov

Table 1: this compound in Fermentation This interactive table summarizes research findings on the microbial production of this compound.

Fermented ProductMicroorganismsKey FindingReference
Fermented SausagePediococcus pentosaceus SMFM2016-GK1 + Debaryomyces hansenii SMFM2021-D1Higher levels of this compound detected, contributing a "fermented" flavor. nih.govkosfaj.org

Life Cycle Assessment (LCA) and Sustainability Analyses

The sustainability of chemical compounds, particularly those used as fuels or additives, is increasingly evaluated through Life Cycle Assessments (LCAs). These analyses consider the environmental impact of a compound from its production (cradle) to its use and disposal (grave).

The production and use of any chemical contribute to greenhouse gas (GHG) emissions, a key metric in sustainability analysis. mdpi.com For this compound, its potential application as a component of biokerosene brings its carbon footprint into focus. biofueljournal.com

Table 2: Greenhouse Gas Emissions for Biokerosene containing this compound This interactive table presents data from a preliminary Life Cycle Assessment.

Production ScenarioCO₂ Equivalent Emissions (g CO₂-eq/MJ)GHG Emission Reduction vs. Fossil FuelReference
Current Operation20.677% biofueljournal.com
Future (with clean electricity & low-carbon alcohol)~6.0>93% biofueljournal.com

The foundation of a sustainable chemical is its origin from renewable resources, which moves away from the finite and environmentally taxing petrochemical supply chain. novomof.comrsc.org this compound can be synthesized via pathways that utilize renewable feedstocks. biofueljournal.com

A key pathway involves the esterification of nonanoic acid with propanol (B110389). biofueljournal.com Nonanoic acid itself can be sourced from renewable materials. One prominent method is through the ozone cracking of oleic acid. biofueljournal.comlookchem.com Oleic acid is abundant in high-oleic vegetable oils, such as soybean oil. biofueljournal.com Furthermore, oleic acid can be produced sustainably through the fermentation of lignocellulosic biomass, which avoids competition with food sources. biofueljournal.com

The alcohol component, 1-propanol, can also be produced from renewable sources. Bio-alcohols are generated through the fermentation of biomass, although this process can be energy-intensive. biofueljournal.com The use of these bio-based precursors—nonanoic acid from vegetable oils or biomass and bio-propanol—positions this compound as a compound that can be integrated into a circular bioeconomy. biofueljournal.comrsc.org This approach, which leverages natural oils and biomass, is central to developing more sustainable biofuels and biochemicals. biofueljournal.comeuropa.eu

Future Research Directions and Emerging Paradigms for Propyl Nonanoate

Development of Novel Catalytic Systems for Enhanced Efficiency

Solid acid catalysts, such as cation exchange resins and sulfated metal oxides, are prominent candidates. Studies have investigated resins like Amberlyst 15, Amberlyst 35, and Dowex 50Wx2 for the esterification of nonanoic acid. researchgate.net Research indicates that increasing reaction temperature (from 303.15K to 333.15K) and using an excess of the alcohol (methanol in the study, but applicable to propanol) significantly increases the conversion of nonanoic acid. researchgate.net For instance, sulfated iron oxide has demonstrated an acid conversion rate of 83%, which is comparable to commercial resins like Amberlyst 15. researchgate.net Another innovative approach involves the use of vanadium n-propylamino phosphate, a lamellar-type catalyst, which has shown high efficiency in other organic syntheses and presents a potential, yet unexplored, avenue for propyl nonanoate (B1231133) production. researchgate.net

Future work will likely concentrate on designing catalysts with optimized surface area and acidity, and exploring materials like silicon nitride supports, which have been shown to enhance catalytic activity for other reactions at lower temperatures. azom.com The goal is to create highly active, selective, and durable catalysts that minimize energy consumption and waste streams. azom.comdokumen.pub

Table 1: Comparison of Catalytic Systems for Nonanoate Ester Synthesis

Catalyst Type Example(s) Key Findings Reference(s)
Cation Exchange Resins Amberlyst 15, Dowex 50Wx2 Effective for esterification; conversion increases with temperature and excess alcohol. researchgate.net
Sulfated Metal Oxides Sulfated Iron Oxide Achieved 83% conversion of nonanoic acid, comparable to commercial resins. researchgate.net
Vanadium Phosphates Vanadium n-propylamino phosphate Novel lamellar catalyst with potential for high efficiency in related syntheses. researchgate.net

Exploration of New Biocatalytic Routes and Enzyme Engineering

Biocatalysis, using enzymes or whole-cell systems, offers a green alternative to chemical synthesis, operating under mild conditions with high specificity. nih.govebi.ac.uk Lipases are the most studied enzymes for ester synthesis due to their stability in organic solvents and lack of need for cofactors. plos.org However, the focus is shifting from simply using existing enzymes to engineering them for superior performance.

One promising area is the use of whole-cell biocatalysts. For example, recombinant Escherichia coli cells expressing the AlkBGT enzyme system from Pseudomonas putida GPo1 have been shown to effectively catalyze the ω-oxidation of various fatty acid esters, including propyl esters of medium-chain fatty acids like nonanoic acid. nih.govscience.gov This opens a pathway for producing functionalized esters that can serve as building blocks for sustainable polymers. nih.govresearchgate.net

Enzyme engineering aims to improve upon nature's catalysts. diva-portal.org Techniques like rational design, where specific amino acid substitutions are made based on knowledge of the enzyme's structure and mechanism, can enhance catalytic activity and substrate scope. diva-portal.org For instance, research on esterases has shown that introducing a specific hydrogen bond can increase amidase specificity by up to 210 times, a principle that could be applied to enhance the esterification activity for propyl nonanoate synthesis. diva-portal.org Future research will likely involve creating enzyme variants with higher tolerance to organic solvents and greater catalytic efficiency, making biocatalytic production of this compound economically competitive with chemical methods. nih.govdiva-portal.org

Integration of Computational Design with Experimental Synthesis

The synergy between computational modeling and experimental work is becoming a powerful paradigm in chemical process development. wayne.edugoogle.com For this compound synthesis, this integration can accelerate the discovery of optimal catalysts and reaction conditions, reducing the need for extensive, time-consuming laboratory experiments.

Computational tools like Density Functional Theory (DFT) can be used to model transition states in catalytic reactions, helping to predict the activity and selectivity of different catalyst structures. google.com This is particularly useful in designing novel heteroatomic ligand-metal complexes or other sophisticated catalysts. google.com For instance, computer-aided design can be used to modify the structures of potential catalysts, which are then "docked" in silico to predict their performance before they are synthesized and tested in the lab. wayne.edu

Furthermore, process simulation can model the entire production pathway, from reactor design to separation processes. biofueljournal.com This allows for the optimization of parameters like temperature, pressure, and reactant ratios to maximize yield and minimize energy consumption. The experimental validation of these computer-generated models provides a feedback loop that refines the accuracy of future predictions, leading to a more efficient and targeted research and development process. wayne.edugoogle.com

Advanced Analytical Techniques for In-Situ Monitoring

Efficient process control and optimization require real-time monitoring of the reaction progress. Traditional methods often involve taking samples for offline analysis (e.g., via gas chromatography), which can be slow and may not accurately represent the reaction state. biofueljournal.comresearchgate.net Advanced analytical techniques that allow for in-situ monitoring are therefore a key area of future research.

Spectroscopic methods are particularly well-suited for this purpose. americanpharmaceuticalreview.com Fiber-optic Raman spectroscopy, for example, has been successfully used to monitor the immobilized lipase-catalyzed esterification of oleic acid in real-time. researchgate.net This technique can provide detailed kinetic information and help identify reaction mechanisms, such as inhibition by excess reactants. researchgate.net Similarly, in-situ Infrared (IR) spectroscopy (like ReactIR) can track the concentration of reactants and products by monitoring their characteristic vibrational bands, a method already applied to monitor the formation of other esters. mdpi.comacs.org These non-invasive techniques allow for automated data acquisition and precise control, which is crucial for optimizing reaction conditions and ensuring consistent product quality. researchgate.net

Future developments may include the integration of these analytical tools with automated control systems, creating "smart" reactors that can self-optimize for maximum efficiency in this compound production.

Table 2: Advanced In-Situ Monitoring Techniques for Esterification

Technique Principle Application/Advantage Reference(s)
Fiber-Optic Raman Spectroscopy Measures vibrational modes of molecules. Real-time kinetic analysis of enzymatic esterification, even in turbid systems. researchgate.net
In-Situ IR Spectroscopy (ReactIR) Measures absorption of infrared radiation. Monitors disappearance of reactants and appearance of products; avoids buildup of hazardous intermediates. mdpi.comacs.org
Gas Chromatography (GC) Separates volatile compounds. Used for offline analysis to determine yield and purity over time. biofueljournal.commdpi.com

Sustainable Production and Environmental Remediation Strategies

The principle of green chemistry is a major driver for future research into this compound production. This involves developing processes that use renewable feedstocks, minimize waste, and reduce environmental impact. lookchem.com A significant advancement is the production of nonanoic acid, the precursor to this compound, from the ozone cracking (ozonolysis) of oleic acid, which can be sourced from lipids and vegetable oils. biofueljournal.comlookchem.com This creates a sustainable pathway from renewable resources to valuable chemicals. biofueljournal.com

The resulting this compound itself is being investigated as a component of "biokerosene," a sustainable aviation fuel. biofueljournal.com This biokerosene, composed of various nonanoate esters, exhibits excellent low-temperature properties, making it a promising alternative to conventional jet fuel and contributing to carbon sequestration in the transportation sector. biofueljournal.com

Beyond sustainable production, there is emerging interest in the environmental applications of related chemical structures. While not a direct application of this compound, the development of materials like lignin-based hydrogels for the remediation of heavy metals like cadmium from soil highlights a broader trend. researchgate.net These hydrogels can be functionalized with various chemical groups, and the principles behind their design could potentially be adapted. Future research might explore if this compound or its derivatives could be used in novel environmental technologies, such as in formulations for green solvents or as part of remediation strategies for organic contaminants. amazonaws.comfrontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for propyl nonanoate, and how can researchers optimize reaction conditions for maximum yield?

  • Methodology : this compound is typically synthesized via Fischer esterification, where nonanoic acid reacts with propanol in the presence of an acid catalyst (e.g., sulfuric acid). Optimization involves adjusting molar ratios (e.g., excess alcohol to drive equilibrium), temperature control (80–100°C), and catalyst concentration. Post-synthesis, purification via fractional distillation or column chromatography ensures purity. Yield can be quantified using gas chromatography (GC) with flame ionization detection (FID) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound post-synthesis?

  • Methodology : ¹H NMR analysis should show characteristic peaks: a triplet at ~0.95 ppm (terminal CH₃ of the propyl group), a multiplet at ~1.2–1.6 ppm (methylene groups in the nonanoate chain), and a quartet at ~4.0 ppm (ester-linked CH₂). ¹³C NMR resolves the carbonyl carbon at ~174 ppm. Discrepancies in peak splitting or shifts indicate impurities or incomplete esterification. Cross-validation with infrared spectroscopy (C=O stretch at ~1740 cm⁻¹) enhances reliability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Refer to Material Safety Data Sheets (MSDS) for analogous esters (e.g., ethyl nonanoate). Key protocols include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent dermal exposure, and storing the compound at room temperature away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported kinetic data for enzymatic vs. chemical synthesis of this compound?

  • Methodology : Comparative kinetic studies require isolating variables such as catalyst type (e.g., lipases vs. H₂SO₄), solvent polarity, and temperature. Use stopped-flow spectrophotometry to track real-time ester formation. For enzymatic routes, monitor pH stability (optimal range: 6–8) and substrate specificity. Statistical tools like Arrhenius plots and ANOVA can identify outliers or systemic biases in conflicting datasets .

Q. How does the incorporation rate of this compound into lipid bilayers compare to structurally similar esters, and what methodologies are suitable for measuring such interactions?

  • Methodology : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to quantify bilayer insertion. Radiolabeled this compound (e.g., ¹⁴C-labeled) allows tracking via scintillation counting. Compare with esters like methyl nonanoate to assess chain length and branching effects. Kinetic modeling (e.g., Hill-Langmuir equations) can differentiate passive diffusion from active transport mechanisms .

Q. What advanced chromatographic techniques are most effective in quantifying trace impurities in this compound samples, and how should data be statistically validated?

  • Methodology : Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) enhances resolution for trace analytes (e.g., residual propanol or nonanoic acid). Data validation requires spike-recovery tests (90–110% recovery) and reproducibility assessments (RSD <5% across triplicates). Principal component analysis (PCA) can distinguish batch-to-batch variability .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility in peer-reviewed studies?

  • Methodology : Follow journal guidelines (e.g., Reviews in Analytical Chemistry) to detail catalyst sourcing, reaction stoichiometry, and purification steps. Include raw spectral data (NMR, GC-MS) in supplementary materials. For kinetic studies, provide time-point datasets and software parameters (e.g., curve-fitting algorithms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.